EIPA hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

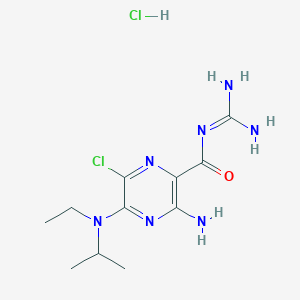

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN7O.ClH/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15;/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHBOQNLQNKPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EIPA Hydrochloride: A Comprehensive Technical Guide to its Primary Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride is a potent pharmacological agent widely utilized in cellular biology and cancer research. As a derivative of the diuretic amiloride, EIPA exhibits a broader and more potent inhibitory profile against specific cellular transport mechanisms. This technical guide provides an in-depth overview of the primary cellular targets of EIPA hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support researchers and drug development professionals in their scientific endeavors.

Primary Cellular Targets of this compound

This compound's primary molecular interactions are centered on the inhibition of Na+/H+ exchangers (NHEs), the transient receptor potential polycystic 3 (TRPP3) channel, and the cellular process of macropinocytosis.

Sodium-Hydrogen Exchangers (NHEs)

The most well-characterized targets of EIPA are the Sodium-Hydrogen Exchangers (NHEs), a family of integral membrane proteins that regulate intracellular pH (pHi), cell volume, and sodium homeostasis by mediating the exchange of one intracellular proton for one extracellular sodium ion.[1] EIPA demonstrates potent inhibitory activity against several NHE isoforms, with varying affinities.

Transient Receptor Potential Polycystic 3 (TRPP3) Channel

This compound also functions as an inhibitor of the TRPP3 channel, a member of the transient receptor potential (TRP) family of ion channels.[2][3][4][5][6] TRPP3 is a non-selective cation channel that plays a role in calcium signaling.

Macropinocytosis

Macropinocytosis is a form of endocytosis that involves the non-specific uptake of large volumes of extracellular fluid, solutes, and antigens into large vesicles called macropinosomes.[7] EIPA is a widely recognized and potent inhibitor of macropinocytosis.[3][5][7] This inhibition is a downstream consequence of its effect on NHEs, which leads to a decrease in submembranous pH and subsequent interference with the signaling of small GTPases like Rac1 and Cdc42, essential for the actin cytoskeleton rearrangements required for macropinosome formation.

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the quantitative data for the inhibitory activity of this compound against its primary cellular targets.

| Target | Parameter | Value (µM) | Species/Cell Type | Reference(s) |

| NHE1 | Ki | 0.02 | - | [8] |

| NHE2 | Ki | 0.5 | - | [8] |

| NHE2 | IC50 | 4.8 | Pacific Dogfish | [1] |

| NHE3 | Ki | 2.4 | - | [8] |

| NHE3 | IC50 | 24 | Pacific Dogfish | [1] |

| NHE4 | IC50 | ≥10 | - | [8] |

| NHE5 | Ki | 0.42 | - | [8] |

| TRPP3 Channel | IC50 | 10.5 | - | [2][3][4][5][6] |

| Basal Na+ Current | IC50 | 19.5 | X. laevis oocytes | [3][5] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's cellular targets.

Measurement of Na+/H+ Exchanger (NHE) Activity

Objective: To determine the inhibitory effect of EIPA on NHE activity by measuring changes in intracellular pH (pHi).

Methodology:

-

Cell Culture: Plate cells of interest (e.g., A549, H1299) in a 96-well black plate and culture until they reach the desired confluency.[9]

-

EIPA Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM) for a specified duration (e.g., 24 hours).[9]

-

Dye Loading: Remove the culture medium and replace it with a buffer (e.g., Hank's Balanced Salt Solution) containing a pH-sensitive fluorescent dye, such as BCECF-AM.[9] Incubate the cells to allow for dye loading.

-

Induction of Acid Load: Induce an intracellular acid load, typically by the ammonium chloride (NH4Cl) prepulse technique. This involves incubating the cells in a buffer containing NH4Cl, followed by its removal, which causes a rapid drop in pHi.

-

Measurement of pHi Recovery: Monitor the recovery of pHi back to baseline in the presence or absence of EIPA by measuring the fluorescence intensity of the pH-sensitive dye over time using a fluorescence plate reader.[9] The rate of pHi recovery is indicative of NHE activity.

-

Data Analysis: Calculate the rate of pHi recovery for each condition. The inhibition of NHE activity by EIPA will result in a slower rate of pHi recovery compared to untreated controls.

Macropinocytosis Inhibition Assay

Objective: To quantify the inhibitory effect of EIPA on macropinocytosis by measuring the uptake of a fluorescent fluid-phase marker.

Methodology:

-

Cell Culture: Seed cells (e.g., RAW 264.7 macrophages, 4T1 breast cancer cells) in a multi-well plate (e.g., 24-well) and culture to the desired confluency.[10]

-

Pre-incubation with EIPA: Pre-incubate the cells with this compound at the desired concentration (e.g., 25 µM) for a specified time (e.g., 60 minutes).[10]

-

Stimulation of Macropinocytosis and Fluorescent Marker Uptake: Stimulate macropinocytosis, if necessary for the cell type, using an inducer like Phorbol 12-myristate 13-acetate (PMA) (e.g., 1 µM).[10] Simultaneously, add a high-molecular-weight fluorescently labeled dextran (e.g., FITC-dextran or TMR-dextran, 70 kDa) to the medium.[10][11] Incubate for a defined period (e.g., 30-120 minutes) to allow for uptake.

-

Washing and Fixation: Wash the cells thoroughly with cold PBS to remove extracellular dextran. Fix the cells with a suitable fixative (e.g., 2% paraformaldehyde).[10]

-

Quantification:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Capture images and quantify the intracellular fluorescence intensity or the number and size of fluorescent puncta (macropinosomes) per cell.

-

Flow Cytometry (FACS): Resuspend the cells in FACS buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.[10]

-

-

Data Analysis: Compare the dextran uptake in EIPA-treated cells to that in control cells to determine the percentage of inhibition of macropinocytosis. Note: EIPA can exhibit autofluorescence, particularly in the green channel. It is advisable to use a red-shifted fluorophore like TMR-dextran or to carefully set imaging parameters to minimize this interference.[11][12]

Signaling Pathways and Mechanisms of Action

The inhibitory actions of this compound on its primary targets trigger a cascade of downstream cellular events. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

Caption: EIPA's inhibition of NHEs disrupts intracellular pH regulation, affecting key cellular processes.

Caption: EIPA inhibits macropinocytosis by disrupting the NHE1-dependent regulation of submembranous pH.

Caption: Workflow for assessing macropinocytosis inhibition by this compound.

Conclusion

This compound is a multifaceted inhibitor with well-defined primary cellular targets: the Na+/H+ exchangers, the TRPP3 channel, and the process of macropinocytosis. Its ability to potently and specifically modulate these targets has established it as an invaluable tool in dissecting the complex signaling pathways that govern cellular homeostasis, proliferation, and nutrient acquisition. This guide provides a foundational understanding of EIPA's mechanism of action, supported by quantitative data and experimental methodologies, to aid researchers in the design and interpretation of their studies and to inform the development of novel therapeutic strategies.

References

- 1. Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the gill of Pacific dogfish Squalus suckleyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EIPA | CAS:1154-25-2 | Inhibits TRPP3-mediated currents; also inhibits the Na+/H+ exchanger (NHE) | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EIPA | TRPP Channels | Tocris Bioscience [tocris.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. caymanchem.com [caymanchem.com]

- 9. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration‐approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to EIPA Hydrochloride: Chemical Structure, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of 5-(N-ethyl-N-isopropyl)amiloride hydrochloride (EIPA hydrochloride), a potent inhibitor of the sodium-hydrogen exchanger (NHE) and the transient receptor potential polycystic 3 (TRPP3) channel. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the diuretic amiloride.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

-

IUPAC Name: 3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride[2]

-

Synonyms: EIPA (hydrochloride), L593754 hydrochloride, MH 12-43 hydrochloride, Ethylisopropylamiloride hydrochloride[3]

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | References |

| Molecular Formula | C11H19Cl2N7O | [2][3][4] |

| Molecular Weight | 336.22 g/mol | [2][3][4] |

| CAS Number | 1345839-28-2 | [3][4] |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | DMSO: 67 mg/mL (199.27 mM) Ethanol: 16 mg/mL Water: Insoluble | [5] |

| Storage | Store at -20°C as a powder. In solvent, store at -80°C for up to 1 year. | [5] |

Mechanism of Action and Biological Activity

This compound is a well-characterized inhibitor of several cellular processes, primarily through its action on ion channels and transporters.

Inhibition of the Na+/H+ Exchanger (NHE)

EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE) family, which are transmembrane proteins crucial for maintaining intracellular pH and sodium concentration.[6] It exhibits inhibitory activity against several NHE isoforms, with a particularly high affinity for NHE1, NHE2, NHE3, and NHE5.[7] The inhibition of NHE can lead to intracellular acidification and a reduction in sodium influx, impacting various downstream cellular processes.

Inhibition of the TRPP3 Channel

This compound also functions as an inhibitor of the TRPP3 (Transient Receptor Potential Polycystic 3) channel, a calcium-activated non-selective cation channel.[3] The inhibition of TRPP3-mediated calcium influx has implications for cellular signaling pathways that are dependent on calcium.

Effects on Macropinocytosis and Autophagy

EIPA has been shown to inhibit macropinocytosis, a form of endocytosis involved in the non-specific uptake of extracellular fluid and solutes.[3][6] This inhibition is linked to its effect on the Na+/H+ exchanger.[6] Additionally, by inhibiting NHE3, this compound can enhance autophagy, a cellular process for the degradation and recycling of cellular components.[3]

The following diagram illustrates the primary mechanisms of action of this compound.

The inhibitory activities of this compound against its primary targets are summarized in the table below.

| Target | IC50 Value | References |

| TRPP3 Channel | 10.5 µM | [3] |

| Basal Na+ Current | 19.5 µM | [3][8] |

| Na+/H+ Exchanger (NHE) | 0.033 µg/mL | [6] |

Experimental Protocols

This section provides an overview of methodologies that can be employed to study the effects of this compound.

General Experimental Workflow

A general workflow for investigating the cellular effects of this compound is depicted below. This workflow can be adapted for specific research questions and cell types.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of a specific cell line.

Methodology (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, and 100 µM) and a vehicle control (e.g., DMSO).[4]

-

Incubation: Incubate the plate for a specified period (e.g., 48 hours).[4]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Measurement of Intracellular pH

Objective: To measure changes in intracellular pH (pHi) following treatment with this compound.

Methodology (Fluorescent Imaging):

-

Cell Preparation: Culture cells on glass coverslips suitable for microscopy.

-

Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

-

Baseline Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope and record the baseline fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at 535 nm.

-

Treatment: Perfuse the cells with a buffer containing this compound at the desired concentration.

-

Data Acquisition: Continuously record the fluorescence ratio to monitor changes in pHi over time.

-

Calibration: At the end of the experiment, calibrate the fluorescence ratio to pHi values using buffers of known pH in the presence of a protonophore like nigericin.

TRPP3 Channel Activity Assay in Xenopus laevis Oocytes

Objective: To assess the inhibitory effect of this compound on TRPP3 channel activity.

Methodology (Two-Electrode Voltage Clamp):

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and defolliculate them.

-

cRNA Injection: Inject oocytes with cRNA encoding for the TRPP3 channel. Inject a separate group of oocytes with water to serve as a control.[6]

-

Incubation: Incubate the oocytes for 2-4 days to allow for protein expression.

-

Electrophysiology: Place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

-

Recording: Measure the whole-cell currents in response to voltage steps in the presence and absence of this compound in the external solution. The inhibition of the TRPP3 channel will result in a reduction of the measured current.[6]

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the Na+/H+ exchanger and the TRPP3 channel in various physiological and pathological processes. Its well-defined chemical properties and inhibitory activities make it a standard reagent in cell biology, pharmacology, and cancer research. The experimental protocols outlined in this guide provide a starting point for researchers to investigate the multifaceted effects of this compound. As with any chemical reagent, appropriate safety precautions should be taken, and the specific experimental conditions should be optimized for the system under investigation.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | C11H19Cl2N7O | CID 56935648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. EIPA | 1154-25-2 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

EIPA Hydrochloride as a TRPP3 Channel Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Polycystin 3 (TRPP3) channel, also known as PKD2L1, is a non-selective cation channel that plays a crucial role in various physiological processes, including sour taste sensation and hedgehog signaling.[1][2] Its dysfunction has been implicated in several pathological conditions, making it a potential therapeutic target. EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride, a derivative of the diuretic amiloride, has emerged as a notable inhibitor of the TRPP3 channel. This technical guide provides a comprehensive overview of EIPA's effects on TRPP3, including quantitative inhibition data, detailed experimental protocols, and visualization of the relevant signaling pathways and experimental workflows.

EIPA and Amiloride Analogs: Inhibition of TRPP3

EIPA hydrochloride has been identified as an inhibitor of the TRPP3 channel with a reported half-maximal inhibitory concentration (IC50) of 10.5 μM.[3][4] Studies have systematically evaluated the inhibitory effects of various amiloride analogs on TRPP3, revealing a structure-activity relationship where the potency of inhibition is positively correlated with the size of the inhibitor molecule.[3][4]

Quantitative Inhibition Data

The inhibitory activities of EIPA and other amiloride analogs on TRPP3-mediated currents, as determined by two-microelectrode voltage clamp (TEVC) experiments in Xenopus laevis oocytes, are summarized below.[3][4]

| Compound | IC50 (μM) | Potency Rank |

| Phenamil | 0.14 | 1 |

| Benzamil | 1.1 | 2 |

| EIPA | 10.5 | 3 |

| Amiloride | 143 | 4 |

Mechanism of Action

Electrophysiological studies using cell-attached patch clamping have shown that amiloride analogs, including EIPA, inhibit TRPP3 channel activity by decreasing the channel's open probability and mean open time.[3] Notably, these inhibitors do not affect the single-channel conductance, suggesting a gating modification mechanism rather than a direct pore block.[3] Competition assays with the known TRPP3 inhibitor tetrapentylammonium indicate that amiloride and its analogs likely compete for the same binding site on the channel.[3]

It is important to note that EIPA also inhibits the Na+/H+ exchanger (NHE), and this activity should be considered when interpreting experimental results.[5]

Signaling Pathways Involving TRPP3

TRPP3 is implicated in at least two significant signaling pathways: sour taste transduction and the hedgehog signaling pathway.

Sour Taste Transduction

In taste receptor cells, TRPP3 forms a heteromeric channel complex with PKD1L3.[6][7][8] This complex is thought to be a candidate for a sour taste receptor. The proposed mechanism involves the detection of protons (H+), which leads to a unique "off-response" where a current is generated upon the removal of the acidic stimulus.[6][9] This cation influx depolarizes the taste cell, ultimately leading to neurotransmitter release and the perception of sourness.

Hedgehog Signaling Pathway

The hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. In vertebrates, this pathway is intricately linked to the primary cilium. TRPP3 is localized to the primary cilium and its channel activity, which allows for Ca2+ influx, is thought to modulate the Hh pathway.[1][10] Ciliary Ca2+ signals can influence the activity of Gli transcription factors, the downstream effectors of the Hh pathway, thereby regulating the expression of target genes.[11][12][13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize EIPA as a TRPP3 inhibitor.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique is used to measure the ion flow through the TRPP3 channel in response to stimuli and inhibitors.

1. Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL collagenase A in a Ca2+-free solution) for 1-2 hours at room temperature.[14]

-

Manually select healthy oocytes and inject them with cRNA encoding human TRPP3 (and PKD1L3 if studying the heteromeric channel). A typical injection volume is 50 nL containing 25-50 ng of cRNA.[2]

-

Incubate the injected oocytes for 2-4 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for protein expression.[15][16]

ND96 Solution Composition: [14]

-

96 mM NaCl

-

2 mM KCl

-

1 mM MgCl2

-

1.8 mM CaCl2

-

5 mM HEPES

-

Adjust pH to 7.4 with NaOH

-

Supplement with 50 µg/mL streptomycin/penicillin and 225 µg/mL sodium pyruvate.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.[17]

-

Clamp the oocyte membrane potential at a holding potential, typically -60 mV.[18]

-

To elicit TRPP3 currents, apply a Ca2+-containing solution (e.g., ND96 with 5 mM CaCl2).[3] For studying the acid-sensitive heteromeric channel, a low pH solution (e.g., pH 2.8 with citric acid) is briefly applied, and the "off-response" is recorded upon returning to a neutral pH.[6]

-

Apply different concentrations of this compound dissolved in the perfusion solution to determine the dose-dependent inhibition.

-

Record the resulting currents using a suitable amplifier and data acquisition software.

45Ca2+ Uptake Assay in Xenopus laevis Oocytes

This radiotracer assay directly measures the influx of calcium through the TRPP3 channel.

1. Oocyte Preparation:

-

Prepare and inject oocytes with TRPP3 cRNA as described for the TEVC experiments. Use water-injected oocytes as a negative control.

2. Uptake Experiment:

-

After the incubation period, wash the oocytes in a Ca2+-free uptake buffer.

-

Initiate the uptake by transferring the oocytes to an uptake buffer containing 45Ca2+ (e.g., 1 mM CaCl2 with a specific activity of 15-30 mCi/mg) and the desired concentration of this compound or vehicle control.[18]

-

Incubate the oocytes in the 45Ca2+-containing solution for a defined period (e.g., 30 minutes).[4]

-

Terminate the uptake by rapidly washing the oocytes multiple times with an ice-cold wash buffer containing a high concentration of non-radioactive Ca2+ or a calcium chelator (e.g., EGTA) to remove extracellular 45Ca2+.

3. Scintillation Counting:

-

Lyse individual oocytes in scintillation vials containing a lysis buffer (e.g., 1% SDS).

-

Add scintillation cocktail to each vial and vortex thoroughly.[18]

-

Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.[18]

-

The amount of 45Ca2+ uptake is proportional to the measured CPM.

Conclusion

This compound serves as a valuable pharmacological tool for studying the function and physiological roles of the TRPP3 channel. With a moderate inhibitory potency, it allows for the reversible modulation of TRPP3 activity in various experimental systems. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the TRPP3 channel and to aid in the development of more potent and selective inhibitors. When using EIPA, its off-target effects, particularly on the Na+/H+ exchanger, should be carefully considered in the experimental design and data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 3. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EIPA | L593754 | TRPP3 channel inhibitor | NHE inhibitor | TargetMol [targetmol.com]

- 6. Molecular mechanism of the assembly of an acid-sensing receptor ion channel complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction between PKD1L3 and PKD2L1 through their transmembrane domains is required for localization of PKD2L1 at taste pores in taste cells of circumvallate and foliate papillae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The response of PKD1L3/PKD2L1 to acid stimuli is inhibited by capsaicin and its pungent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Off-response property of an acid-activated cation channel complex PKD1L3–PKD2L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signalling in the primary cilium through the lens of the Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium dynamics at the neural cell primary cilium regulate Hedgehog signaling–dependent neurogenesis in the embryonic neural tube - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a Suppressive Mechanism for Hedgehog Signaling through a Novel Interaction of Gli with 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A mechanism for vertebrate Hedgehog signaling: recruitment to cilia and dissociation of SuFu–Gli protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Cellular and Molecular Basis of Sour Taste - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium dynamics at the neural cell primary cilium regulate Hedgehog signaling-dependent neurogenesis in the embryonic neural tube. [escholarship.org]

- 16. Sour taste: receptors, cells and circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation of RNA for injection into Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative assays to measure the transport activity of the mitochondrial calcium uniporter in cell lines or Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of EIPA Hydrochloride in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(N-ethyl-N-isopropyl)amiloride hydrochloride (EIPA hydrochloride), a critical parameter for its application in in vitro and in vivo research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE) and is widely used to study ion transport, macropinocytosis, and various cellular processes implicated in cancer and other diseases. Understanding its solubility in common laboratory solvents is paramount for accurate experimental design and interpretation of results.

Core Concepts: Solubility of EIPA and its Hydrochloride Salt

EIPA as a free base is sparingly soluble in aqueous solutions.[1] The hydrochloride salt of EIPA is generally more soluble in aqueous media, particularly at acidic pH, a common characteristic of weakly basic compounds.[2] For non-aqueous applications, Dimethyl Sulfoxide (DMSO) is a frequently used solvent. It is important to distinguish between the solubility of the free base and the hydrochloride salt, as this can be a source of significant variation in reported values.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of EIPA and this compound in DMSO and aqueous buffer systems.

Table 1: Solubility of EIPA and this compound in DMSO

| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |

| EIPA (free base) | DMSO | 14 | ~46.7 | Cayman Chemical[1] |

| EIPA (free base) | DMSO | up to 110 | ~367 | Selleck Chemicals (in-house)[3] |

| EIPA (free base) | DMSO | 60 | ~200.16 | Selleck Chemicals[3] |

| This compound | DMSO | 67 | ~199.27 | Selleck Chemicals[4] |

Note: The significant variation in reported DMSO solubility for the free base may be attributable to differences in experimental conditions or the physical form of the compound (e.g., crystalline vs. amorphous). Researchers should consider the source of their compound and perform their own solubility assessments if precise concentrations are critical.

Table 2: Solubility of EIPA and this compound in Aqueous Buffers

| Compound | Solvent System | pH | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |

| EIPA (free base) | 1:1 DMF:PBS | 7.2 | ~0.5 | ~1.67 | Cayman Chemical[1] |

| EIPA (free base) | Water | - | Insoluble | - | Enzo Life Sciences[5] |

| EIPA (free base) | Dilute Aqueous Acid | - | Soluble | - | Enzo Life Sciences[5] |

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a generalized protocol based on the widely accepted shake-flask method for equilibrium solubility is provided below.[6][7][8][9]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Materials:

- This compound powder

- Solvent of interest (e.g., DMSO, phosphate-buffered saline at various pH values)

- Vials with screw caps

- Orbital shaker with temperature control

- Centrifuge

- Syringe filters (e.g., 0.22 µm)

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

2. Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be visually apparent.

- Seal the vials tightly.

- Equilibration:

- Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).

- Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.

- Phase Separation:

- After equilibration, remove the vials and allow the undissolved solid to sediment.

- Carefully withdraw an aliquot of the supernatant. To ensure all solid material is removed, the supernatant should be centrifuged at high speed and/or filtered through a syringe filter.

- Quantification:

- Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

- Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

- Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant.

3. Data Analysis:

- The determined concentration represents the equilibrium solubility of this compound in the specific solvent under the tested conditions.

- Perform the experiment in triplicate to ensure reproducibility.

Signaling Pathways and Experimental Workflows

Signaling Pathway of EIPA Inhibition of Macropinocytosis

EIPA's primary mechanism of action is the inhibition of the Na+/H+ exchanger (NHE), which is crucial for maintaining intracellular pH (pHi).[10][11][12][13] Inhibition of NHE leads to a decrease in pHi (acidification) in the submembranous region.[14] This localized acidification prevents the activation of the Rho-family GTPases, Rac1 and Cdc42, which are essential for the actin cytoskeleton remodeling required for the formation of macropinosomes.[14] This pathway is particularly relevant in cancer cells with activating KRAS mutations, which rely on macropinocytosis for nutrient scavenging.[15]

Caption: EIPA inhibits the Na+/H+ exchanger, leading to intracellular acidification and subsequent blockage of macropinocytosis.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound using the shake-flask method.

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. scielo.br [scielo.br]

- 10. karger.com [karger.com]

- 11. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pathophysiology of hepatic Na+/H+ exchange (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]

- 14. Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Macropinocytosis in Cancer: A Complex Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Stability of EIPA Hydrochloride: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the methodologies required to assess the in vitro and in vivo stability of 5-(N-ethyl-N-isopropyl)amiloride hydrochloride (EIPA hydrochloride), a potent inhibitor of the Na+/H+ exchanger (NHE) and the transient receptor potential polycystic 3 (TRPP3) channel. Given the limited publicly available stability data for this compound, this document serves as a detailed framework for designing and executing robust stability-indicating studies.

Introduction to this compound

This compound is a derivative of the diuretic amiloride and is widely used as a pharmacological tool to study the roles of NHE and TRPP3 channels in various physiological and pathological processes. Its stability profile is a critical determinant of its utility and reliability as a research compound and is a crucial parameter in any drug development program. This guide outlines the necessary experimental protocols to characterize the chemical and metabolic stability of this compound.

In Vitro Stability Assessment

The in vitro stability of this compound should be evaluated under various conditions to understand its intrinsic chemical stability and its susceptibility to enzymatic degradation.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound. These studies also help in developing and validating a stability-indicating analytical method.

Experimental Protocol: Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M hydrochloric acid (HCl) and incubate at 60°C for up to 48 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M sodium hydroxide (NaOH) and incubate at 60°C for up to 48 hours.

-

Oxidative Degradation: Treat the stock solution with 3% and 30% hydrogen peroxide (H₂O₂) at room temperature for up to 48 hours.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for 72 hours. Also, heat a solution of this compound at 80°C for 72 hours.

-

Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light (ICH Q1B option 1) for an extended period.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Data Presentation: Hypothetical Forced Degradation Results

| Stress Condition | Time (hours) | EIPA Remaining (%) | Number of Degradation Products |

| 0.1 M HCl, 60°C | 24 | 85.2 | 2 |

| 1 M HCl, 60°C | 24 | 62.5 | 3 |

| 0.1 M NaOH, 60°C | 8 | 45.1 | 4 |

| 1 M NaOH, 60°C | 8 | 15.8 | 4 |

| 3% H₂O₂, RT | 48 | 92.7 | 1 |

| 30% H₂O₂, RT | 48 | 78.3 | 2 |

| Dry Heat, 80°C | 72 | 98.1 | 1 |

| UV Light | 24 | 89.4 | 2 |

Stability in Simulated Biological Fluids

To predict its behavior upon oral administration, the stability of this compound should be assessed in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Experimental Protocol: Stability in SGF and SIF

-

Prepare SGF and SIF: Prepare SGF (pH 1.2) and SIF (pH 6.8) according to USP guidelines.

-

Incubation: Add this compound to pre-warmed SGF and SIF to a final concentration of 10 µg/mL and incubate at 37°C.

-

Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and immediately quench the reaction by adding a neutralizing agent or a cold organic solvent.

-

Analysis: Analyze the samples by HPLC-UV/MS to determine the concentration of the remaining this compound.

Data Presentation: Hypothetical Stability in Simulated Fluids

| Fluid | Time (minutes) | EIPA Remaining (%) | Half-life (minutes) |

| SGF (pH 1.2) | 120 | 95.8 | >120 |

| SIF (pH 6.8) | 120 | 92.1 | >120 |

Plasma Stability

Plasma stability assays are crucial for determining the susceptibility of a compound to enzymatic degradation in the bloodstream.

Experimental Protocol: Plasma Stability

-

Plasma Preparation: Use fresh heparinized plasma from different species (e.g., mouse, rat, dog, human).

-

Incubation: Add this compound to pre-warmed plasma to a final concentration of 1 µM and incubate at 37°C.

-

Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and terminate the enzymatic reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

Data Presentation: Hypothetical Plasma Stability Results

| Species | Time (minutes) | EIPA Remaining (%) | Half-life (minutes) |

| Mouse | 120 | 88.5 | >120 |

| Rat | 120 | 85.2 | >120 |

| Dog | 120 | 91.3 | >120 |

| Human | 120 | 93.6 | >120 |

In Vivo Stability (Pharmacokinetics)

In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Existing Pharmacokinetic Data

A study in mice has provided some initial pharmacokinetic parameters for EIPA.

Table: Pharmacokinetic Parameters of EIPA in Mice

| Parameter | Value |

| Dose | 10 µg/g body weight |

| Route of Administration | Intraperitoneal |

| Plasma Half-life (t½) | 31.2 ± 2.5 minutes[1] |

| Tissue Distribution | Cleared rapidly from the liver, but concentrations > 1 µM were sustained for at least 2 hours in the kidney and a transplantable tumor[1] |

| Metabolism | Amiloride was detected as a metabolite of EIPA[1] |

Recommended In Vivo Pharmacokinetic Study Protocol

To further characterize the in vivo stability, pharmacokinetic studies in other species such as rats and dogs are recommended.

Experimental Protocol: In Vivo Pharmacokinetics in Rats

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer this compound intravenously (e.g., 1 mg/kg) and orally (e.g., 10 mg/kg).

-

Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Sample Analysis: Extract this compound and potential metabolites from the plasma and analyze using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Analytical Methodology

A validated stability-indicating analytical method is paramount for accurate quantification of this compound and its degradation products.

Protocol: Stability-Indicating HPLC-UV/MS Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use UV detection at a wavelength of maximum absorbance for this compound (e.g., 285 nm and 362 nm). Couple the HPLC system to a mass spectrometer for peak identification and purity assessment.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways inhibited by this compound.

Experimental Workflows

Caption: Workflow for forced degradation studies of EIPA.

Caption: Workflow for in vivo pharmacokinetic studies.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the in vitro and in vivo stability of this compound. By following the detailed experimental protocols for forced degradation, stability in simulated biological fluids, plasma stability, and in vivo pharmacokinetics, researchers can generate the critical data needed to understand the stability profile of this important pharmacological agent. The development of a validated stability-indicating analytical method is central to the success of these studies. The information gleaned from these investigations will be invaluable for ensuring the accurate interpretation of research data and for any future development of this compound for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for E-5-(N-ethyl-N-isopropyl)amiloride (EIPA) Hydrochloride in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-5-(N-ethyl-N-isopropyl)amiloride (EIPA) hydrochloride is a potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a transmembrane protein crucial for regulating intracellular pH (pHi) in mammalian cells.[1] In cancer cells, NHE1 activity is often upregulated, leading to an alkaline intracellular environment that promotes proliferation, migration, invasion, and resistance to chemotherapy.[2][3] Inhibition of NHE1 by EIPA hydrochloride disrupts this pH balance, leading to intracellular acidification and subsequent suppression of tumor growth.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a mouse xenograft model to investigate its anti-cancer efficacy.

Mechanism of Action

This compound targets and blocks the ion exchange activity of NHE1.[1] This inhibition prevents the efflux of protons (H+) from the cancer cell, resulting in a decrease in intracellular pH. The resulting intracellular acidification can trigger a cascade of events, including:

-

Inhibition of Cell Proliferation: A lower pHi can arrest the cell cycle, thereby slowing down tumor growth.

-

Induction of Apoptosis: Acidification of the cytoplasm can activate apoptotic pathways, leading to programmed cell death.

-

Reduced Cell Migration and Invasion: NHE1 activity is often localized at the leading edge of migrating cells, and its inhibition can impair the machinery required for cell motility.

-

Sensitization to Chemotherapy: By altering the intracellular pH, EIPA can enhance the efficacy of certain chemotherapeutic agents.[1]

Signaling Pathway

The inhibition of NHE1 by this compound impacts several downstream signaling pathways involved in cancer progression. A key pathway affected is the PI3K/Akt signaling cascade, which is often constitutively active in cancer and promotes cell survival and proliferation. By altering intracellular pH, EIPA can indirectly modulate the activity of key proteins in this pathway.

Experimental Protocols

Materials

-

This compound (powder)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline

-

Appropriate cancer cell line for xenograft

-

Immunocompromised mice (e.g., Nude, SCID)

-

Matrigel (optional)

-

Sterile syringes and needles (25-27 gauge)

-

Calipers for tumor measurement

-

Animal balance

Experimental Workflow

Detailed Methodologies

1. Cell Culture and Preparation

-

Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium.

-

Harvest cells during the exponential growth phase using trypsinization.

-

Wash the cells with sterile PBS and resuspend them in a serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.

-

Keep the cell suspension on ice until injection.

2. Xenograft Implantation

-

Anesthetize the mice using an approved method (e.g., isoflurane inhalation).

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 25-27 gauge needle.

3. Tumor Growth and Animal Grouping

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

-

Randomize the mice into control and treatment groups (n ≥ 5 per group) with comparable mean tumor volumes.

4. This compound Preparation and Administration

-

Preparation of Stock Solution: Due to its limited water solubility, a stock solution of this compound should be prepared in DMSO. For example, a 10 mg/mL stock solution can be prepared.

-

Preparation of Dosing Solution: For intraperitoneal (IP) injection, the DMSO stock solution should be further diluted in sterile saline or PBS to the final desired concentration. The final concentration of DMSO administered to the animal should be kept low (ideally below 5%) to avoid toxicity.

-

Administration:

-

Route: Intraperitoneal (IP) injection is a common route of administration.[4]

-

Dose: A dose of 10 mg/kg body weight has been used in mice.[3] However, the optimal dose may vary depending on the tumor model and should be determined in a pilot study.

-

Frequency: Daily or every other day administration is a common starting point.

-

Procedure for IP Injection:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.[5]

-

Insert a 25-27 gauge needle at a 15-20 degree angle.[5]

-

Gently aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution.[5]

-

-

5. Tumor Measurement and Data Collection

-

Measure the tumor dimensions with calipers 2-3 times per week.

-

Record the body weight of the mice at each measurement to monitor for signs of toxicity.

-

Observe the animals daily for any adverse effects, such as changes in behavior, appetite, or posture.

6. Endpoint: Tumor Excision and Analysis

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice using an approved method.

-

Excise the tumors and record their final weight.

-

Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry, or Western blotting, to assess markers of proliferation, apoptosis, and signaling pathway modulation.

Data Presentation

The following tables represent hypothetical data based on typical outcomes observed in xenograft studies investigating anti-cancer agents. Actual results will vary depending on the specific experimental conditions.

Table 1: Effect of this compound on Tumor Volume in a Mouse Xenograft Model

| Days Post-Treatment | Control Group (mm³) (Mean ± SEM) | This compound Group (10 mg/kg) (mm³) (Mean ± SEM) |

| 0 | 102 ± 8 | 101 ± 7 |

| 3 | 155 ± 12 | 128 ± 9 |

| 6 | 240 ± 20 | 165 ± 14 |

| 9 | 380 ± 35 | 210 ± 18 |

| 12 | 590 ± 52 | 260 ± 25 |

| 15 | 850 ± 70 | 315 ± 30 |

| 18 | 1150 ± 95 | 370 ± 38 |

Table 2: Effect of this compound on Tumor Weight at Study Endpoint

| Treatment Group | Mean Tumor Weight (g) ± SEM |

| Control | 1.25 ± 0.15 |

| This compound (10 mg/kg) | 0.45 ± 0.08 |

Pharmacokinetics and Toxicity

-

Pharmacokinetics: In mice, EIPA has a plasma half-life of approximately 31.2 minutes after intraperitoneal injection.[4] Despite its rapid clearance from the liver, concentrations greater than 1 µM can be sustained for at least 2 hours in a transplantable tumor.[4]

-

Toxicity: A maximum tolerated dose (MTD) for this compound in mice has not been definitively established in the reviewed literature. It is crucial to conduct a dose-escalation study to determine the MTD in the specific mouse strain and tumor model being used. Signs of toxicity to monitor include significant weight loss (>15-20%), lethargy, ruffled fur, and changes in behavior. One study noted that no toxic effects were detected regarding body weight and serum creatinine levels with EIPA in combination with another agent.[6]

Conclusion

This compound presents a promising therapeutic strategy for cancer treatment through its targeted inhibition of NHE1. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the anti-tumor efficacy of this compound in a mouse xenograft model. Careful planning of the experimental design, including dose-response studies and toxicity assessments, is essential for obtaining robust and reproducible results. The provided diagrams and methodologies aim to facilitate the successful implementation of these studies in a research setting.

References

- 1. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fliegellab.biochem.ualberta.ca [fliegellab.biochem.ualberta.ca]

- 6. mdpi.com [mdpi.com]

Application of EIPA Hydrochloride in Studying Autophagy Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride is a potent inhibitor of the sodium-hydrogen exchanger (NHE), particularly the NHE3 isoform, and the transient receptor potential polycystic 3 (TRPP3) channel. Its ability to modulate intracellular pH and calcium levels has made it a valuable tool for investigating various cellular processes, including autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and disease. EIPA hydrochloride has emerged as a chemical probe to induce and study autophagy, in some cases through mechanisms independent of the canonical mTOR and AMPK signaling pathways.

These application notes provide a comprehensive overview of the use of this compound in autophagy research, including its mechanism of action, detailed experimental protocols, and data presentation.

Mechanism of Action

This compound primarily induces autophagy by inhibiting the Na+/H+ exchanger, which leads to alterations in intracellular ion concentrations and pH. This disruption of cellular homeostasis can trigger a stress response that activates the autophagic machinery. Notably, in certain cell types, EIPA-induced autophagy has been observed to be independent of the central autophagy-regulating kinases, mTOR and AMPK. This suggests that EIPA can activate alternative autophagy induction pathways, potentially involving endoplasmic reticulum (ER) stress and modulation of intracellular calcium. In some contexts, EIPA treatment can also lead to an accumulation of autophagosomes due to an arrest in the autophagic flux.

Data Presentation

The following tables summarize the quantitative effects of this compound on markers of autophagy and related cellular processes from published studies.

Table 1: Effect of this compound on Autophagy Markers

| Cell Line | EIPA Concentration | Treatment Duration | Effect on LC3-II/LC3-I Ratio | Effect on p62 Levels | Reference |

| U373-MG | 25 µM | 48 - 72 hours | Increased | Not Reported | [1] |

| MCF-7 (spheroids) | 10 µM | 48 hours | Marked Accumulation of LC3B-II | Marked Accumulation | [2] |

Table 2: Effects of this compound on Other Cellular Markers

| Cell Line | EIPA Concentration | Treatment Duration | Cellular Effect | Quantitative Change | Reference |

| MCF-7 (spheroids) | 10 µM | 48 hours | Reduced pRb levels | 5-fold reduction | [2] |

| MCF-7 (spheroids) | 10 µM | 48 hours | Increased PARP cleavage | 8-fold increase in c-PARP/PARP ratio | [2] |

Experimental Protocols

Protocol 1: Induction of Autophagy in Cell Culture using this compound

This protocol describes a general procedure for treating cultured cells with this compound to induce and assess autophagy by Western blotting for LC3 and p62.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-LC3B, anti-p62, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Preparation of EIPA Stock Solution:

-

Dissolve this compound in DMSO to prepare a stock solution of 10-50 mM.

-

Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

-

-

EIPA Treatment:

-

Dilute the EIPA stock solution in a complete culture medium to the desired final concentration (e.g., 10-25 µM).

-

Remove the old medium from the cells and replace it with the EIPA-containing medium.

-

Include a vehicle control (DMSO) at the same final concentration as in the EIPA-treated wells.

-

Incubate the cells for the desired period (e.g., 24-72 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. Also, probe for a loading control (e.g., β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

-

Protocol 2: Autophagic Flux Assay with this compound

This protocol is used to determine whether this compound induces an increase in autophagosome formation or blocks their degradation. This is achieved by treating cells with EIPA in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.

Materials:

-

Same as Protocol 1

-

Bafilomycin A1 or Chloroquine

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Treatment:

-

Divide the cells into four groups:

-

Vehicle control

-

This compound alone

-

Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine)

-

This compound and lysosomal inhibitor combined

-

-

For the combined treatment, add the lysosomal inhibitor for the last 2-4 hours of the EIPA treatment period.

-

Incubate the cells for the desired total treatment time.

-

-

Follow steps 4-7 from Protocol 1.

-

Data Interpretation:

-

A further increase in the LC3-II levels in the presence of both EIPA and a lysosomal inhibitor, compared to EIPA alone, indicates an induction of autophagic flux.

-

No significant change in LC3-II levels between the EIPA alone and the combined treatment suggests a blockage of autophagic flux.

-

Mandatory Visualizations

References

Application Notes and Protocols for In Vivo Administration and Dosing of EIPA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosing of 5-(N-ethyl-N-isopropyl)amiloride (EIPA) hydrochloride, a potent inhibitor of the transient receptor potential polycystin 3 (TRPP3) channel and the Na+/H+ exchanger (NHE). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to guide researchers in designing and executing in vivo studies with this compound.

Mechanism of Action

EIPA hydrochloride exerts its biological effects primarily through the inhibition of two key cellular components:

-

TRPP3 Channel: EIPA is an inhibitor of the TRPP3 channel, a non-selective cation channel involved in various physiological processes.[1] The IC50 for TRPP3 channel inhibition by EIPA is 10.5 μM.[2]

-

Na+/H+ Exchanger (NHE): EIPA is a well-characterized inhibitor of the Na+/H+ exchanger, particularly the NHE1 isoform, which plays a crucial role in regulating intracellular pH (pHi), cell volume, and proliferation.[3][4]

The dual inhibitory action of EIPA makes it a valuable tool for investigating the roles of TRPP3 and NHE in various pathological conditions, including cancer and inflammation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vivo administration and pharmacokinetics of this compound in murine models.

Table 1: In Vivo Dosing of this compound in Mice

| Application | Animal Model | Route of Administration | Dosage | Reference |

| Inflammation | Male ddY strain mice | Intravenous Injection | 1 mg/kg | [5] |

| Inflammation | Male ddY strain mice | Oral Administration | 10 mg/kg | [5] |

| Atherogenesis | apoE-/- mice | Subcutaneous | 3 mg/kg | [1] |

| Pharmacokinetics | BALB/c and C3H mice | Intraperitoneal Injection | 10 µg/g (10 mg/kg) | [6] |

Table 2: Pharmacokinetic Parameters of EIPA in Mice

| Parameter | Value | Animal Model | Route of Administration | Reference |

| Plasma Half-life | 31.2 ± 2.5 min | Mice | Intraperitoneal Injection | [6] |

| Tissue Distribution (2 hours post-injection) | > 1 µM sustained in kidney and a transplantable tumor | Mice | Intraperitoneal Injection (10 µg/g) | [6] |

| Clearance | Rapidly cleared from the liver | Mice | Intraperitoneal Injection (10 µg/g) | [6] |

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

1. Oral Administration Formulation (Suspension)

-

Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution.

-

Procedure:

-

Weigh the required amount of this compound.

-

Prepare a stock solution of CMC-Na in sterile water (e.g., 0.5% w/v).

-

To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the CMC-Na solution.

-

Vortex thoroughly to obtain a homogenous suspension.

-

-

Note: This formulation is suitable for oral gavage.[7]

2. Injectable Formulation 1 (DMSO/PEG300/Tween80)

-

Vehicle: A mixture of DMSO, PEG300, Tween80, and sterile water.

-

Procedure:

-

Prepare a stock solution of this compound in fresh DMSO (e.g., 67 mg/mL).

-

For a 1 mL working solution, add 50 µL of the 67 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

-

-

Note: This solution should be used immediately after preparation and is suitable for intravenous or intraperitoneal injection.[7]

3. Injectable Formulation 2 (DMSO/Corn Oil)

-

Vehicle: A mixture of DMSO and corn oil.

-

Procedure:

-

Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mg/mL).

-

For a 1 mL working solution, add 50 µL of the 10 mg/mL clear DMSO stock solution to 950 µL of corn oil.

-

Mix thoroughly.

-

-

Note: This solution should be used immediately after preparation and is suitable for subcutaneous or intraperitoneal injection.[7]

Experimental Workflow: Cancer Xenograft Model

Protocol: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This protocol is a general guideline and should be adapted based on the specific NSCLC cell line and experimental goals.

-

Cell Culture: Culture a human NSCLC cell line (e.g., A549 or H1299) under standard conditions.

-

Cell Preparation:

-

Harvest cells during the logarithmic growth phase.

-

Perform a cell viability count using trypan blue exclusion.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

-

Animal Model: Use 6-8 week old female athymic nude mice. Allow for at least one week of acclimatization.

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

-

Treatment:

-

When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

-

Treatment Group: Administer this compound at a dose of 10 µM (or a dose determined from pilot studies) via oral gavage daily.[6]

-

Control Group: Administer the vehicle (e.g., 0.5% CMC-Na) following the same schedule.

-

-

Endpoint:

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

-

Experimental Workflow: LPS-Induced Inflammation Model

Protocol: LPS-Induced Systemic Inflammation in Mice

This protocol is a general guideline for assessing the anti-inflammatory effects of this compound.

-

Animal Model: Use male ddY strain mice. Allow for at least one week of acclimatization.

-

Treatment Groups:

-

Control Group: Vehicle administration followed by saline injection.

-

LPS Group: Vehicle administration followed by LPS injection.

-

EIPA Treatment Group: this compound administration followed by LPS injection.

-

-

Drug Administration:

-

Administer this compound at a dose of 1 mg/kg (intravenous) or 10 mg/kg (oral).[5]

-

Administer the vehicle to the control and LPS groups.

-

-

Inflammation Induction:

-

One hour after EIPA or vehicle administration, inject lipopolysaccharide (LPS) from E. coli intraperitoneally at a dose of 10 mg/kg.

-

-

Sample Collection and Analysis:

-

At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

-

Harvest organs (e.g., lungs, liver) for histological examination to assess inflammatory cell infiltration and tissue damage.

-

Concluding Remarks

These application notes provide a foundation for the in vivo use of this compound. Researchers should always perform pilot studies to determine the optimal dose, administration route, and timing for their specific animal model and experimental question. Adherence to institutional animal care and use guidelines is mandatory for all in vivo experiments.

References

- 1. TRPP3 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. dsv.ulaval.ca [dsv.ulaval.ca]

- 3. Sodium–hydrogen antiporter - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | (Patho-)Physiology of Na+/H+ Exchangers (NHEs) in the Digestive System [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes: Flow Cytometry Analysis of Cells Treated with EIPA Hydrochloride

Introduction

EIPA (5-(N-ethyl-N-isopropyl)-amiloride) hydrochloride is a potent inhibitor of the Na+/H+ exchanger (NHE) family, particularly isoforms NHE1 and NHE3, and the transient receptor potential polycystic 3 (TRPP3) ion channel.[1][2][3] By blocking these transporters, EIPA disrupts intracellular pH (pHi) regulation, ion homeostasis, and macropinocytosis.[4][5][6] These primary effects trigger a cascade of downstream cellular responses, including cell cycle arrest, induction of apoptosis, and modulation of autophagy.[7][8] Consequently, EIPA is a valuable tool in cancer research and for studying cellular physiology.

Flow cytometry is an indispensable technique for dissecting the multiparametric effects of EIPA at the single-cell level. It enables the precise quantification of changes in cell cycle distribution, the progression of apoptosis, intracellular pH shifts, and alterations in protein expression, providing critical insights into EIPA's mechanism of action. These application notes provide detailed protocols for researchers utilizing flow cytometry to analyze cellular responses to EIPA hydrochloride treatment.

Mechanism of Action Overview

EIPA's primary targets are cell membrane ion transporters. Its inhibition of Na+/H+ exchangers leads to intracellular acidification and a reduction in cytosolic chloride concentration.[9] This disruption of ion balance is a key trigger for its anti-proliferative effects. The inhibition of TRPP3 channels also contributes to altered ion flux, particularly affecting Ca2+ currents.[4] These upstream events converge to induce G0/G1 cell cycle arrest and apoptosis, making it a compound of interest for anti-cancer studies.[8][10]

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory constants of this compound across various cellular models and targets.

| Target/Process | Cell Line / System | Concentration / IC50 | Observed Effect | Reference |

| TRPP3 Channel | Xenopus laevis oocytes | 10.5 µM (IC50) | Inhibition of Ca2+-activated TRPP3 channel | [3][4] |

| Na+/H+ Exchanger (NHE) | - | 0.033 µg/mL (IC50) | Inhibition of NHE activity | [4] |

| Basal Na+ Current | - | 19.5 µM (IC50) | Reversible inhibition of Na+ current | [1][7] |

| Proliferation | MKN28 (Gastric Cancer) | 5-100 µM (48h) | Suppression of proliferation, G0/G1 arrest | [7][9] |

| Proliferation & Apoptosis | Rabbit Smooth Muscle Cells | 10-80 µM | Reduced DNA synthesis, induced apoptosis | [8] |

| Intracellular pH (pHi) | C7-MDCK Cells | 20 µM (30 min) | Decrease in pHi from 7.22 to 7.03 | [5] |

| Autophagy | IEC-18 Cells | 300 µM (6h) | Enhancement of autophagy via NHE3 inhibition | [1][7] |

| Macropinocytosis | HT-29, MIA PaCa-2 Cells | 20 µM (2h) | Blockade of macropinocytosis-mediated uptake | [1][7] |

| Cancer Stem Cell (CSC) Activity | A549, H1299 (NSCLC) | 10 µM | Inhibition of tumorsphere formation | [11] |

Experimental Protocols for Flow Cytometry

Cell Cycle Analysis

Application: EIPA has been shown to induce G0/G1 phase arrest in cancer cells, a key aspect of its anti-proliferative effect.[10] This protocol uses Propidium Iodide (PI), a fluorescent intercalating agent, to stain cellular DNA and quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Caption: Workflow for Cell Cycle Analysis using PI Staining.

Protocol:

-

Cell Preparation: Seed cells in 6-well plates and allow them to adhere and grow to 60-70% confluency.

-

Treatment: Treat cells with the desired concentrations of this compound (e.g., 10-100 µM) and a vehicle control (e.g., DMSO in media) for a specified time (e.g., 24 or 48 hours).

-

Harvesting: Aspirate the media, wash cells with 1X PBS, and harvest them using trypsin. Neutralize the trypsin with complete media and transfer the cell suspension to a 15 mL conical tube.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of cold 1X PBS.

-

Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with 5 mL of 1X PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the staining buffer for 30 minutes at room temperature, protected from light.

-

Analysis: Analyze the samples on a flow cytometer. Use a gate on the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris. Analyze the DNA content using a histogram of the PI fluorescence signal (e.g., FL2 or PE channel) on a linear scale.[12] Model the histogram data to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection

Application: EIPA treatment can induce apoptosis in various cell types, including smooth muscle and cancer cells.[8] The Annexin V/PI assay is a standard flow cytometry method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes.[14]

Caption: Workflow for Apoptosis Detection using Annexin V/PI.

Protocol:

-

Cell Culture and Treatment: Seed and treat cells with this compound as described in the cell cycle protocol.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-EDTA cell dissociation buffer. Combine all cells into a single tube.

-

Washing: Centrifuge cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet with 1 mL of cold 1X PBS. Centrifuge again.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of a PI solution (e.g., 50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.[15]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Intracellular pH (pHi) Measurement